5-Brom-3-methyl-2-nitropyridin

Übersicht

Beschreibung

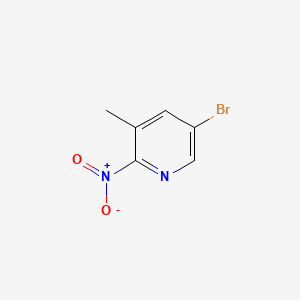

5-Bromo-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methyl-2-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials, including polymers and organic electronic devices.

Biological Research: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.

Wirkmechanismus

Target of Action

5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 5-Bromo-3-methyl-2-nitropyridine . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of 5-Bromo-3-methyl-2-nitropyridine is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .

Action Environment

The efficacy and stability of 5-Bromo-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .

Biochemische Analyse

Biochemical Properties

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.

Molecular Mechanism

It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Bromo-3-methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-nitropyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-3-methyl-2-nitropyridine may involve a multi-step process starting from readily available precursors. For example, 5-amino-2-methyl-3-nitropyridine can be brominated to yield the target compound . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Reduction Products: 5-Bromo-3-methyl-2-aminopyridine.

Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-nitropyridine: Lacks the methyl group at the 3-position, which can influence its reactivity and applications.

3-Methyl-2-nitropyridine: Lacks the bromine atom, affecting its potential for substitution reactions.

5-Bromo-3-nitropyridine: Lacks the methyl group, which can alter its chemical properties and uses.

Uniqueness: 5-Bromo-3-methyl-2-nitropyridine’s unique combination of substituents (bromine, methyl, and nitro groups) provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules and materials .

Biologische Aktivität

5-Bromo-3-methyl-2-nitropyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-Bromo-3-methyl-2-nitropyridine has the molecular formula C6H6BrN3O2 and features a pyridine ring substituted with bromine, methyl, and nitro groups. Its structural characteristics contribute to its reactivity and biological properties.

Biological Activity

Antimicrobial Activity : Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitropyridines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom may enhance these effects by increasing lipophilicity, allowing better membrane penetration .

Anticancer Potential : There is emerging evidence suggesting that 5-bromo-3-methyl-2-nitropyridine may possess anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain nitropyridine derivatives exhibit inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to interact with specific biological targets, such as kinases involved in cancer progression, is currently under investigation.

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For example, it has shown promise as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in gene regulation and cancer biology. Inhibiting PRMT5 could lead to reduced proliferation of cancer cells .

Synthesis and Derivatives

The synthesis of 5-bromo-3-methyl-2-nitropyridine typically involves the nitration of 3-methyl-2-bromopyridine using nitric acid in the presence of sulfuric acid. This method allows for the selective introduction of the nitro group at the desired position on the pyridine ring.

Table 1: Comparison of Biological Activities of Nitropyridine Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 5-Bromo-3-methyl-2-nitropyridine | Moderate | Promising | Yes |

| 5-Chloro-2-nitropyridine | High | Moderate | No |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Low | High | Yes |

Case Studies

- Antimicrobial Study : In a comparative study, various nitropyridine derivatives were tested against a panel of bacterial strains. 5-Bromo-3-methyl-2-nitropyridine exhibited moderate activity against E. coli, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations .

- Cancer Cell Line Research : A recent study explored the effects of several nitropyridine compounds on human breast cancer cell lines. The results indicated that 5-bromo-3-methyl-2-nitropyridine significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFNGESSJFKZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652074 | |

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-02-3 | |

| Record name | 5-Bromo-3-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.